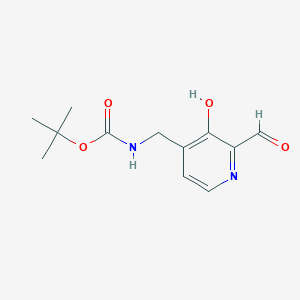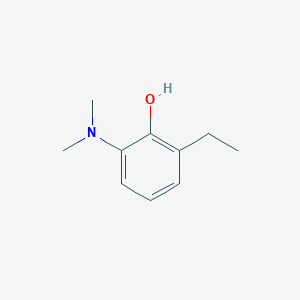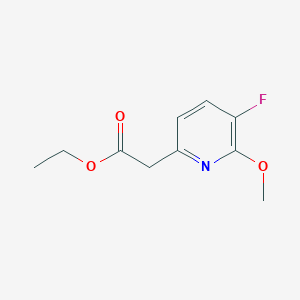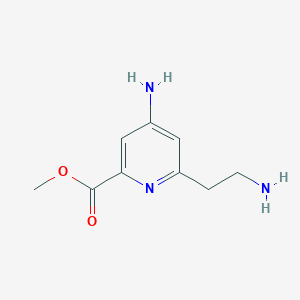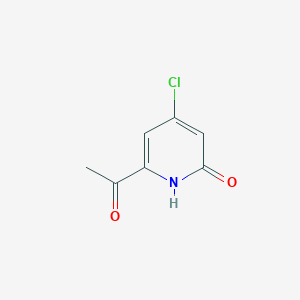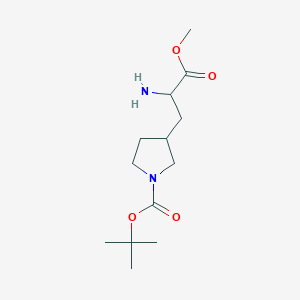![molecular formula C8H6ClNO2 B14849766 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Méthodes De Préparation
The synthesis of 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . This reaction yields the desired pyrano-pyridine derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor, but common pathways include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one can be compared with other similar compounds such as:
Pyrano[2,3-d]thiazole derivatives: These compounds also feature a pyrano ring fused with another heterocycle and have shown similar biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar fused ring system and are used in similar applications, particularly in medicinal chemistry. The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which can be further modified to enhance its biological activity.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
7-chloro-4H-pyrano[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-3-6(11)4-12-8(5)10-7/h1-2H,3-4H2 |
Clé InChI |
VARNEFKDGRJGSC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)COC2=C1C=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


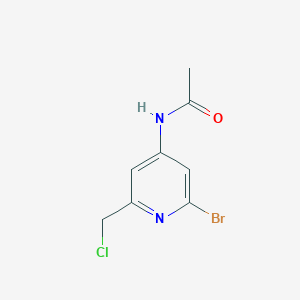
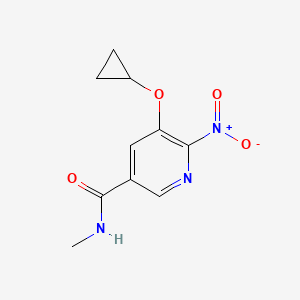
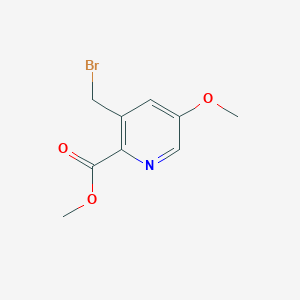
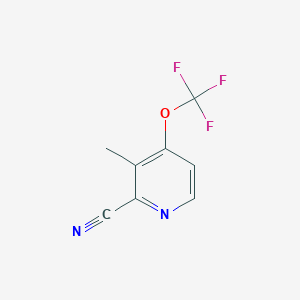
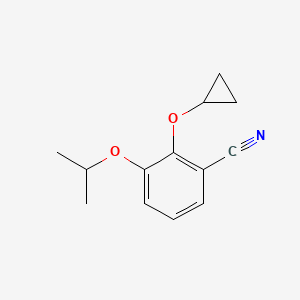
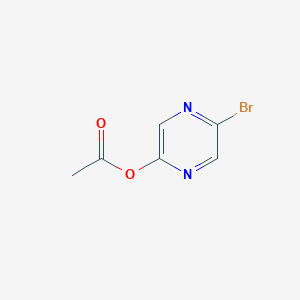
![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
